2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine - 879127-23-8

2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine

Catalog Number: EVT-1713148
CAS Number: 879127-23-8
Molecular Formula: C11H7ClF3N3
Molecular Weight: 273.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 3: Coupling of the 3-(trifluoromethyl)aniline at the 4-position, potentially requiring a palladium-catalyzed Buchwald-Hartwig amination reaction or similar methodologies. []
Molecular Structure Analysis

Based on similar compounds described in the literature [, , , , , , , , ], the following structural characteristics can be proposed for 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine:

Mechanism of Action
  • Kinase inhibition: Pyrimidine derivatives often display kinase inhibitory activity. The target compound might interact with the ATP-binding site of specific kinases, thereby modulating their activity. [, , , ]
  • Receptor binding: The molecule might exhibit affinity for specific receptors, influencing downstream signaling pathways. []
  • Enzyme inhibition: It could potentially inhibit other enzymes involved in critical cellular processes. []
Applications
  • Drug discovery: Pyrimidine derivatives are widely explored as lead compounds for developing novel drugs, particularly in the areas of cancer, inflammation, and infectious diseases. [, , , , , , , , , , , , , , ]

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound was synthesized using a simple coupling reaction between 3-(4-Chlorophenoxy)phenyl)methanamine and 4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
  • Relevance: This compound shares the core structure of a pyrimidin-4-amine with the target compound, 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. Both compounds feature an amine group attached to the 4-position of the pyrimidine ring. []

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

  • Compound Description: This compound was synthesized through the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile and 2-chloroacetyl chloride. [] The structure features a pyrazole ring with a trifluoromethyl group attached to a phenyl ring, similar to the target compound. []
  • Relevance: The presence of a chlorine atom adjacent to the trifluoromethyl group on the phenyl ring links this compound to 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. This structural similarity suggests potential shared properties or activities. []

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

  • Compound Description: U7, a pyrimidin-4-amine derivative, displayed strong insecticidal and fungicidal activities, notably against Mythimna separata and Pseudoperonospora cubensis. []
  • Relevance: Similar to 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine, U7 belongs to the pyrimidin-4-amine class of compounds. They both feature a halogen-substituted pyrimidine ring and a trifluoromethyl group within their structures. []

5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U8)

  • Compound Description: U8, structurally analogous to U7, also exhibited broad-spectrum insecticidal and fungicidal properties. [] It demonstrated efficacy against Mythimna separata and Pseudoperonospora cubensis. []
  • Relevance: U8's classification as a pyrimidin-4-amine derivative, along with the presence of a halogen-substituted pyrimidine and a trifluoromethyl group, directly relates it to 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. []

2-Chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384)

  • Compound Description: T2384 is a known PPARγ partial agonist, exhibiting a complex binding profile with both orthosteric and allosteric interactions. []
  • Relevance: While belonging to a different chemical class, T2384 shares the 4-chloro-3-(trifluoromethyl)phenyl motif with 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. This structural similarity, despite differences in the core scaffold, might point towards shared physicochemical properties. []

3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide

  • Compound Description: Synthesized from 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene and 4-morpholino-1H-indazol-3-amine, this compound demonstrated inhibitory activity against A549 and BGC-823 cancer cell lines. []
  • Relevance: The presence of the 4-chloro-3-(trifluoromethyl)phenyl group directly links this compound to 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine, suggesting potential similarities in their pharmacological profiles. []

N-(furan-2-ylmethyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (Compound 1)

  • Compound Description: This compound is a 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative synthesized via nucleophilic substitution. []
  • Relevance: The presence of both a trifluoromethyl group and a pyrimidin-4-amine moiety within its structure connects Compound 1 to 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. []

N-(3-silatranylpropyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (Compound 2)

  • Compound Description: Compound 2, another 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative, exhibited notable antitumor activity against BCG-823 cells, surpassing the efficacy of 5-fluorouracil. []
  • Relevance: Similar to Compound 1, Compound 2's inclusion of a trifluoromethyl group and a pyrimidin-4-amine scaffold signifies its structural relation to 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. []

S 29:1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Compound Description: This compound is recognized as an anticancer drug. []
  • Relevance: Sharing the pyrimidin-4-amine moiety with 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine, this compound emphasizes the importance of this specific scaffold in medicinal chemistry, particularly in anticancer drug development. []

5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

  • Relevance: As a fellow member of the pyrimidin-4-amine class, 2a shares structural similarities with 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. Their shared scaffold and the presence of halogen substituents on the pyrimidine ring suggest potential similarities in their modes of action. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229, a pyrimidin-4-amine derivative incorporating a pyridin-2-yloxy substructure, demonstrated excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis. []
  • Relevance: Belonging to the pyrimidin-4-amine class and possessing a halogen-substituted pyrimidine ring, HNPC-A9229 exhibits clear structural similarities to 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. []

2-Chloro-4-(trifluoromethyl)pyrimidine-5-N-(3',5'- bis(trifluoromethyl)phenyl)-carboxamide (Compound 28)

  • Compound Description: This compound emerged as a potent inhibitor of both NF-κB and AP-1 transcription factors, showcasing activity in various animal models of inflammation and immunosuppression. []
  • Relevance: Sharing the 2-chloro-4-(trifluoromethyl)pyrimidine moiety with 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine, this compound highlights the significance of this particular structural motif in influencing biological activity. []
  • Compound Description: Identified as an inhibitor of NF-κB and AP-1 transcription factors, Compound 1 served as the basis for structure-activity relationship studies to enhance oral bioavailability. []
  • Relevance: The shared 2-chloro-4-(trifluoromethyl)pyrimidine scaffold between Compound 1 and 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine suggests potential similarities in their biological targets and mechanisms of action. []

4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f)

  • Compound Description: 12f emerged as a potent and selective NF-κB inducing kinase (NIK) inhibitor, exhibiting potential for treating psoriasis. []
  • Relevance: 12f's core structure, featuring a pyrimidin-4-amine moiety, directly relates it to 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. This shared structural element suggests these compounds might interact with similar biological targets, albeit with potentially different affinities or selectivities. []

2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64)

  • Compound Description: CHMFL-KIT-64 is a potent c-KIT kinase inhibitor with demonstrated efficacy against a broad range of c-KIT mutants, including those resistant to existing drugs. []
  • Relevance: Both CHMFL-KIT-64 and 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine possess the 4-chloro-3-(trifluoromethyl)phenyl structural element. This shared motif, despite being part of different core structures, suggests the potential for similar interactions with biological targets, particularly kinases. []
  • Compound Description: This compound exhibits potential medical applications and is synthesized using 4-chloro-7-fluoro-6-nitro-quinazoline as an intermediate. []
  • Relevance: The presence of the N-(4-chloro-3-trifluoromethyl-phenyl) group directly links this compound to 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine, suggesting potential similarities in their pharmacological properties or mechanisms of action. []

4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)phenoxy]-N-methyl-pyridine-2-carboxamide

  • Compound Description: This compound, a diaryl urea derivative containing a pyridine moiety, is recognized as a potent anticancer agent, particularly against hepatocellular carcinoma and renal cell carcinoma. [, , , , , , , , , ] It acts as a selective protein kinase inhibitor. []
  • Relevance: Sharing the 4-chloro-3-(trifluoromethyl)phenyl structural motif with 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine, this compound underscores the significance of this specific group in designing anticancer agents. [, , , , , , , , , ]

(R)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

  • Compound Description: This enantiomer, a 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivative, exhibited higher antitumor activity compared to gefitinib against MCF-7 cells. []
  • Relevance: Both this enantiomer and 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine contain the trifluoromethyl and pyrimidin-4-amine moieties within their structures, highlighting the importance of these groups in conferring biological activity, particularly in the realm of anticancer properties. []

(S)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

  • Compound Description: This enantiomer, similar in structure to its (R)- counterpart, also belongs to the 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivative class. []
  • Relevance: Sharing the trifluoromethyl and pyrimidin-4-amine structural elements with 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine, this compound reinforces the significance of these groups in influencing antitumor activity. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

  • Compound Description: Compound 7w exhibited potent glycine transporter 1 (GlyT1) inhibitory activity and showed potential as a therapeutic agent for schizophrenia. []
  • Relevance: This compound and 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine both possess a chlorine atom adjacent to the trifluoromethyl group on the aromatic ring. This structural similarity suggests potential shared physicochemical properties or biological activity trends, despite the different core structures. []

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

  • Compound Description: This compound acts as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. [] It finds application in the preparation of medications for treating VEGFR-2-mediated diseases. []
  • Relevance: The presence of the N-((4-chloro-3-trifluoromethyl) phenyl) group directly links this compound to 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. [] This shared structural motif suggests that both compounds might exhibit similar interactions with biological targets, particularly kinases. []

N-[2-chloro-4-(trifluoromethyl) phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4- tetrahydropyrimidine-5-carboxamide

  • Compound Description: These novel derivatives (4a-o) were synthesized via acid-catalyzed cyclocondensation and subsequently screened for antimicrobial activity. []
  • Relevance: The presence of the N-[2-chloro-4-(trifluoromethyl) phenyl] group in these derivatives indicates a structural connection with 2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine. [] This similarity suggests a potential overlap in their biological activity profiles or target interactions. []

Properties

CAS Number

879127-23-8

Product Name

2-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine

IUPAC Name

2-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine

Molecular Formula

C11H7ClF3N3

Molecular Weight

273.64 g/mol

InChI

InChI=1S/C11H7ClF3N3/c12-10-16-5-4-9(18-10)17-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,17,18)

InChI Key

GDUOQVTYODIQLI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC=C2)Cl)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.